molecular formula C18H23N5O B2574176 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide CAS No. 2034201-13-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide

货号: B2574176
CAS 编号: 2034201-13-1
分子量: 325.416
InChI 键: INENKOMZVLALHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide is a chemical entity of significant interest in medicinal chemistry and infectious disease research. This molecule integrates a pyrazole core substituted with a cyclopropyl group and linked to a piperidine, which is further functionalized with a 6-methylnicotinamide moiety. Compounds featuring similar piperidine-linked heterocyclic scaffolds, such as pyrazoles and pyridines, are frequently investigated as potential inhibitors of key biological targets . In particular, research into analogous structures has highlighted their potential in targeting parasitic protein kinases . For instance, certain thiazole and imidazopyridine derivatives that share a conceptual structural framework with this compound have been explored for their potent activity against Plasmodium falciparum , the parasite responsible for malaria . These inhibitors often function by targeting essential signaling hubs within the parasite, such as a cGMP-dependent protein kinase (PKG), which is critical for blood-stage replication and transmission . The structural features of this carboxamide suggest it may serve as a valuable tool compound for scientists working on structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents with improved potency and fast-killing kinetics against resistant strains of pathogens . It is available for procurement as a screening compound for use in biochemical and cell-based assays .

属性

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-2-3-14(11-19-12)18(24)20-15-6-8-23(9-7-15)17-10-16(21-22-17)13-4-5-13/h2-3,10-11,13,15H,4-9H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENKOMZVLALHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide typically involves multiple steps. One common method involves the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This reaction yields the key intermediate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

化学反应分析

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

科学研究应用

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide has several scientific research applications:

作用机制

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell proliferation, migration, and invasion . This inhibition disrupts the signaling pathways involved in these cellular processes, making it a potential candidate for anticancer therapies.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide (Target Compound) Pyridine-carboxamide + piperidine-pyrazole 6-methylpyridine, cyclopropyl-pyrazole 416.5 Kinase inhibition, CNS therapeutics (hypothesized)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) Piperazine-carboxamide + benzoxazin 3-chloro-5-trifluoromethylpyridine, benzoxazin-3-one 454.8 Anticancer, anti-inflammatory (hypothesized)
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (332856-53-8) Pyrazolo-pyrimidine + benzodioxole Benzodioxole, trifluoromethyl, propylcarboxamide 408.3 Neuroprotective agents (hypothesized)

Key Differentiators

Substituent Effects: The cyclopropyl-pyrazole group in the target compound may improve metabolic stability compared to the trifluoromethyl-pyridine in 866137-49-7, which could enhance lipophilicity but increase off-target interactions .

Therapeutic Hypotheses :

  • The benzoxazin-3-one moiety in 866137-49-7 suggests anti-inflammatory applications, while the target compound’s methylpyridine may favor kinase ATP-binding domain interactions .
  • The benzodioxole group in 332856-53-8 is associated with neuroprotection, contrasting with the target compound’s lack of such motifs .

Synthetic Complexity :

  • The target compound’s cyclopropyl group requires specialized reagents (e.g., cyclopropylamine ), whereas trifluoromethyl groups (as in 866137-49-7) often involve fluorination steps.

生物活性

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target for this compound is the p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth and survival. The interaction of this compound with PAK4 inhibits its activity, leading to several downstream effects:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of cancer cells.
  • Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in malignant cells.
  • Regulation of Cytoskeleton Functions : PAK4 plays a role in cytoskeletal dynamics, and its inhibition can lead to altered cell morphology and motility.

Pharmacological Effects

The biological activity of this compound extends beyond its interaction with PAK4. Research indicates that it may also influence various biochemical pathways regulated by Rho family GTPases, such as Rac and Cdc42. These pathways are crucial for maintaining cellular structure and function.

Summary of Pharmacological Activities

Activity TypeDescription
Antitumor ActivityInhibits cancer cell growth and promotes apoptosis
Cytoskeletal RegulationAlters cell morphology through cytoskeletal dynamics
Potential Anti-inflammatoryMay exhibit anti-inflammatory properties through modulation of signaling pathways

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including this compound:

  • Anticancer Activity : A study tested various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy .
  • Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapy agents led to improved outcomes in resistant cancer cell lines. This suggests that such compounds could be valuable in overcoming drug resistance in cancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazole-piperidine core via nucleophilic substitution or cyclization under reflux conditions (e.g., in ethanol or dichloromethane with catalysts like ammonium acetate) .
  • Step 2 : Coupling the piperidine intermediate with 6-methylpyridine-3-carboxamide using carbodiimide-mediated amidation .
  • Key Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine protons at δ 7–9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₅O: 362.1984) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
  • Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can reaction yields be optimized for the critical amidation step in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .
  • Catalyst Screening : Compare EDCI/HOBt vs. DCC/DMAP systems for carbodiimide-mediated coupling .
  • Real-Time Monitoring : Use FTIR or in-situ NMR to track reaction progress and minimize side products .

Q. How to resolve contradictions in solvent system choices reported for cyclopropyl-pyrazole intermediate synthesis?

  • Methodological Answer :

  • Contradiction Analysis : Ethanol () vs. acetic acid () for cyclization.
  • Resolution Strategy : Conduct solvent polarity studies (e.g., Kamlet-Taft parameters) to correlate solvent choice with reaction rate and purity .
  • Empirical Testing : Compare isolated yields and impurity profiles (HPLC) across solvents .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on pyridine; cyclopropyl → isopropyl on pyrazole) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like kinases .
  • Data Integration : Combine IC₅₀ values (enzyme assays) with computed logP and polar surface area to correlate activity with physicochemical properties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。